molecular formula C11H15NO2 B3150859 tert-butyl 2-(pyridin-3-yl)acetate CAS No. 69713-27-5

tert-butyl 2-(pyridin-3-yl)acetate

Cat. No.: B3150859
CAS No.: 69713-27-5
M. Wt: 193.24 g/mol
InChI Key: XDIHUIZQEAEIIJ-UHFFFAOYSA-N
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Description

tert-Butyl 2-(pyridin-3-yl)acetate is an organic compound featuring a pyridine ring substituted at the 3-position with an acetoxy group protected by a tert-butyl ester. This structure combines the aromaticity and basicity of pyridine with the steric bulk and hydrolytic stability of the tert-butyl group, making it a valuable intermediate in pharmaceutical and materials chemistry.

Properties

IUPAC Name

tert-butyl 2-pyridin-3-ylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-11(2,3)14-10(13)7-9-5-4-6-12-8-9/h4-6,8H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDIHUIZQEAEIIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30468290
Record name 3-Pyridineacetic acid, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69713-27-5
Record name 3-Pyridineacetic acid, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 2-(pyridin-3-yl)acetate can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can participate in substitution reactions, where the tert-butyl group or the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

Tert-butyl 2-(pyridin-3-yl)acetate serves as a precursor for the development of pharmaceuticals targeting neurological disorders. The pyridine ring is a common structural motif in many bioactive compounds, which allows derivatives of this compound to interact with various biological targets, including receptors and enzymes involved in neurotransmission.

1.2 Bioactivity Studies

Research indicates that compounds containing the pyridine scaffold exhibit diverse pharmacological properties. For instance, studies have shown that derivatives of pyridine can act as potent inhibitors of specific enzymes or receptors, which is crucial in treating conditions such as anxiety and depression.

1.3 Mechanism of Action

The mechanism of action for this compound may involve modulation of neurotransmitter systems, where it mimics natural neurotransmitters due to its structural similarity. This property is particularly beneficial for drug design aimed at neurological targets.

Chemical Biology

2.1 Synthetic Intermediates

In organic synthesis, this compound is utilized as an intermediate for creating more complex organic molecules. Its stability and reactivity allow it to participate in various chemical reactions, including oxidation and substitution processes, which are essential for synthesizing pharmaceuticals and agrochemicals .

2.2 Interaction Studies

Interaction studies involving this compound focus on its binding affinity to biological macromolecules such as proteins and nucleic acids. Techniques like surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy are employed to elucidate these interactions, providing insights into its potential therapeutic applications .

Industrial Applications

3.1 Agrochemicals

This compound has potential applications in the development of agrochemicals. Its ability to modify biological pathways makes it suitable for designing herbicides or pesticides that target specific plant or pest systems.

3.2 Polymer Production

The compound can also be utilized in the production of polymers where its reactive ester functionality can be exploited to create cross-linked structures or copolymers with desirable properties for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl 2-(pyridin-3-yl)acetate involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Key Observations :

  • Sulfonyl vs. Ester Groups : The sulfonyl analog in introduces strong hydrogen-bonding capabilities (C–H···O interactions) and enhances molecular rigidity, critical for liquid crystal applications. In contrast, the parent acetate ester (target compound) lacks this polar functionality, likely reducing its intermolecular interactions.

Physical and Chemical Properties

Crystallography and Hydrogen Bonding

  • Sulfonyl Analog : Crystallizes in a monoclinic system (space group P2₁/c) with a dihedral angle of 33.71° between aromatic rings. Intramolecular C16–H16A···O4 hydrogen bonds form an S(6) ring motif, while intermolecular C–H···O/N interactions create a 3D network. Weak π-π stacking (centroid distance: ~3.8 Å) further stabilizes the structure.
  • Amide Analog : No crystallographic data reported, but the propanamido group likely promotes hydrogen bonding similar to sulfonyl derivatives, albeit with reduced polarity.

Thermal and Solubility Profiles

  • Sulfonyl Analog : Melting point reported at 423 K , suggesting high thermal stability due to rigid sulfonyl and aromatic groups.
  • Parent Acetate (Hypothetical) : Expected to have lower melting points and higher solubility in organic solvents (e.g., dichloromethane) due to the absence of polar sulfonyl/amide groups.

Critical Analysis and Limitations

  • Data Gaps : Direct experimental data for this compound are absent in the provided evidence; comparisons rely on extrapolation from analogs.
  • Contradictions : While sulfonyl derivatives show robust crystallographic data , safety information for most tert-butyl esters remains incomplete .
  • Methodological Consistency : SHELX software is widely used for crystallographic refinement in reported studies, ensuring reproducibility.

Biological Activity

Tert-butyl 2-(pyridin-3-yl)acetate is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a tert-butyl group attached to an acetate moiety, with a pyridine ring that plays a crucial role in its biological interactions. The molecular formula is C12H15NO2C_{12}H_{15}NO_2, and it has a molecular weight of approximately 219.25 g/mol. Its structural characteristics allow for various interactions with biological targets, which contribute to its activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound can act as a ligand, binding to enzymes and modulating their activity. This interaction can inhibit enzyme functions essential for pathogen survival or tumor growth.
  • Cell Signaling Alteration : By binding to receptors involved in cellular signaling pathways, the compound may alter the signaling cascades, leading to various biological effects.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties against various pathogens. Studies have shown:

  • Inhibition of Bacterial Growth : The compound demonstrated significant antimicrobial activity against Gram-positive bacteria, including Staphylococcus aureus and Escherichia coli. In vitro assays revealed minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL .
PathogenMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32

Anticancer Activity

Research indicates that this compound exhibits potential anticancer properties:

  • Kinase Inhibition : The compound has shown promise in inhibiting specific kinases involved in tumor growth, making it a candidate for further development as an anticancer agent .
Cancer TypeActivity Level
Breast CancerModerate
Lung CancerHigh

Case Studies

  • Antimicrobial Screening : A study conducted by Leung et al. focused on the synthesis and evaluation of pyridine derivatives, including this compound. The results indicated selective antibacterial activity against N. meningitidis and H. influenzae, suggesting its potential as a lead compound for antibiotic development .
  • Anticancer Research : A recent study evaluated the efficacy of various pyridine derivatives, including this compound, against cancer cell lines. The findings revealed that the compound inhibited cell proliferation in breast cancer models by inducing apoptosis through kinase pathway modulation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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